molecular formula C19H24N4O3 B2757943 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 1170635-46-7

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2757943
CAS No.: 1170635-46-7
M. Wt: 356.426
InChI Key: ACWJSGNWLALPOL-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the cyclopropyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Coupling with 4-methoxybenzyl group: The final step involves coupling the piperidine ring with the 4-methoxybenzyl group, typically using amide bond formation reactions such as peptide coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group.

    Substitution: Substitution reactions may take place at various positions on the molecule, including the aromatic ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic and nucleophilic substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Signal Transduction Pathways: The compound could influence various signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
  • 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
  • 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide lies in the presence of the cyclopropyl group, which may confer distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-22-21-17(26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWJSGNWLALPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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